2-Amino-1-(5-hydroxypyridin-3-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(5-hydroxypyridin-3-yl)ethan-1-one is a chemical compound with the molecular formula C7H8N2O2. It features a pyridine ring substituted with an amino group and a hydroxyl group, making it a versatile compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(5-hydroxypyridin-3-yl)ethan-1-one typically involves the reaction of 3-hydroxypyridine with ethylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions in reactors equipped with temperature and pressure control systems. The use of high-purity starting materials and stringent quality control measures ensures the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(5-hydroxypyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-Amino-1-(5-oxopyridin-3-yl)ethan-1-one.
Reduction: Formation of 2-Amino-1-(5-aminopyridin-3-yl)ethan-1-one.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-Amino-1-(5-hydroxypyridin-3-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Amino-1-(5-hydroxypyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-hydroxypyridine
- 1-(5-Hydroxypyridin-2-yl)ethanone
- 1-(5-Isopropoxypyridin-2-yl)ethanone
Uniqueness
2-Amino-1-(5-hydroxypyridin-3-yl)ethan-1-one is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C7H8N2O2 |
---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
2-amino-1-(5-hydroxypyridin-3-yl)ethanone |
InChI |
InChI=1S/C7H8N2O2/c8-2-7(11)5-1-6(10)4-9-3-5/h1,3-4,10H,2,8H2 |
InChI Key |
RYMXOLDGMBKOJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1O)C(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.